4-((Diethoxyphosphoryl)methyl)phenyl acetate
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Overview
Description
4-((Diethoxyphosphoryl)methyl)phenyl acetate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a diethoxyphosphoryl group attached to a phenyl ring, which is further substituted with an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diethoxyphosphoryl)methyl)phenyl acetate can be achieved through a palladium-catalyzed α, β-homodiarylation of vinyl esters. This method significantly improves the overall yield of the final product from 1% to 38% . The reaction involves the use of diethyl benzylphosphonate derivatives as starting materials, which undergo a series of reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((Diethoxyphosphoryl)methyl)phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel, along with suitable ligands and solvents.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, reduced phosphonate derivatives, and substituted phenyl acetates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((Diethoxyphosphoryl)methyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting bacterial infections.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Diethoxyphosphoryl)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to interfere with bacterial DNA replication and protein synthesis, leading to the inhibition of bacterial growth . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl boronic acids: These compounds have similar structural features but differ in their functional groups and applications.
Diethyl benzylphosphonates: These are closely related compounds with similar phosphonate groups but different substituents on the phenyl ring.
Uniqueness
4-((Diethoxyphosphoryl)methyl)phenyl acetate is unique due to its specific combination of diethoxyphosphoryl and acetate groups, which confer distinct chemical properties and potential applications. Its improved synthetic route and higher yield make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[4-(diethoxyphosphorylmethyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)10-12-6-8-13(9-7-12)18-11(3)14/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKPAQUUCAVAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)OC(=O)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731255 |
Source
|
Record name | 4-[(Diethoxyphosphoryl)methyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198227-74-5 |
Source
|
Record name | 4-[(Diethoxyphosphoryl)methyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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